N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Catalog No.
S11401499
CAS No.
M.F
C19H18N2O4
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1,4-d...

Product Name

N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

IUPAC Name

N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1H-quinoline-3-carboxamide

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C19H18N2O4/c1-25-16-4-2-3-14-17(16)20-11-15(18(14)23)19(24)21-13-7-5-12(6-8-13)9-10-22/h2-8,11,22H,9-10H2,1H3,(H,20,23)(H,21,24)

InChI Key

IGRSBIKPGYDOMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)C(=O)NC3=CC=C(C=C3)CCO

N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. Its molecular formula is C18H20N2O4C_{18}H_{20}N_2O_4, and it features a quinoline core substituted with a methoxy group and a hydroxethylphenyl moiety. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Typical of quinoline derivatives, including:

  • Nucleophilic substitutions: The carbonyl group in the carboxamide can be attacked by nucleophiles, leading to the formation of new amide derivatives.
  • Reduction reactions: The ketone functionality can be reduced to form alcohols or amines.
  • Hydrolysis: Under acidic or basic conditions, the carboxamide group may hydrolyze to yield the corresponding carboxylic acid and amine.

These reactions are essential for modifying the compound's structure to enhance its biological activity or improve its pharmacokinetic properties.

Preliminary studies suggest that N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide exhibits various biological activities, including:

  • Antimicrobial properties: It may demonstrate efficacy against certain bacterial strains, making it a candidate for antibiotic development.
  • Antioxidant activity: The presence of phenolic groups in its structure could contribute to its ability to scavenge free radicals.
  • Anti-inflammatory effects: Some derivatives in this class have shown potential in reducing inflammation markers in vitro.

Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can be approached through several methods:

  • Condensation reactions: Starting from 8-methoxyquinoline derivatives, condensation with appropriate aldehydes or ketones can yield the target compound.
  • Multi-step synthesis: This involves forming intermediates through various reactions (e.g., alkylation, acylation) before finalizing the target structure.
  • One-pot synthesis: Recent advancements may allow for more efficient one-pot methods that combine multiple reaction steps into a single process.

These methods can vary in yield and purity, necessitating optimization for practical applications.

N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has potential applications in:

  • Pharmaceutical development: As a lead compound for developing new antibiotics or anti-inflammatory drugs.
  • Research tools: It could serve as a probe in biochemical assays to study quinoline-related pathways.
  • Agricultural chemistry: Potential use as a pesticide or herbicide due to its antimicrobial properties.

Interaction studies involving this compound focus on its binding affinity with various biological targets, including enzymes and receptors. Research indicates that it may interact with:

  • Enzymes involved in metabolic pathways, potentially leading to altered drug metabolism.
  • Cellular receptors, which could mediate its biological effects, including anti-inflammatory responses.

Understanding these interactions is crucial for predicting pharmacological profiles and potential side effects.

Several compounds share structural similarities with N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide. These include:

Compound NameStructure FeaturesUnique Properties
4-Hydroxy-8-methoxy-2-phenylquinolineHydroxy and methoxy substitutions on quinolineKnown for enhanced antioxidant activity
N-hydroxyquinolinone derivativesHydroxy group at different positions on quinolineExhibits varied biological activities depending on substitution
7-Methoxyquinoline derivativesMethoxy group at position 7Notable for their anti-cancer properties

The uniqueness of N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide lies in its specific combination of functional groups that may confer distinct biological activities not found in other similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

338.12665706 g/mol

Monoisotopic Mass

338.12665706 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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